4-(3,5-Difluorophenyl)cyclohexanone
Overview
Description
4-(3,5-Difluorophenyl)cyclohexanone is a chemical compound with the molecular formula C12H12F2O. It is characterized by the presence of a cyclohexanone ring substituted with a 3,5-difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)cyclohexanone typically involves the reaction of 3,5-difluorobenzene with cyclohexanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of cyclohexanone reacts with 3,5-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3,5-Difluorophenyl)cyclohexanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential role in drug development, particularly for treating inflammatory and metabolic disorders.
Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes involved in metabolic pathways, thereby modulating biological processes. Additionally, it can bind to receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Difluorophenyl)cyclohexan-1-one
- 4-(3,5-Difluorophenyl)-4-(dimethylamino)cyclohexan-1-one
- 3,5-Difluoroacetophenone
Comparison
Compared to similar compounds, 4-(3,5-Difluorophenyl)cyclohexanone is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of two fluorine atoms at the 3 and 5 positions enhances its stability and lipophilicity, making it a valuable compound for medicinal chemistry applications .
Properties
IUPAC Name |
4-(3,5-difluorophenyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHELOYUWBUCWBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591002 | |
Record name | 4-(3,5-Difluorophenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156265-95-1 | |
Record name | 4-(3,5-Difluorophenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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